Streptimidone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

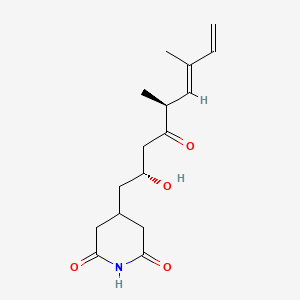

4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-4-10(2)5-11(3)14(19)9-13(18)6-12-7-15(20)17-16(21)8-12/h4-5,11-13,18H,1,6-9H2,2-3H3,(H,17,20,21)/b10-5+/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYKVDWGQVQRPG-RUMBLXRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=C)C(=O)CC(CC1CC(=O)NC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C(\C)/C=C)C(=O)C[C@@H](CC1CC(=O)NC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317666 | |

| Record name | Streptimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738-72-7 | |

| Record name | Streptimidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Streptimidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Streptimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Streptimidone: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptimidone is a glutarimide-containing polyketide antibiotic that has demonstrated a range of biological activities, including antifungal and cytotoxic properties. First reported in the mid-20th century, it continues to be a subject of interest for natural product researchers and drug discovery programs. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its primary source, the filamentous bacteria of the Streptomyces genus. The methodologies detailed herein are compiled from various scientific reports and are intended to serve as a foundational resource for the replication and further investigation of this bioactive compound.

Discovery of this compound

This compound was first described in the scientific literature in the late 1950s as a novel antibiotic isolated from a strain of Streptomyces. Subsequent studies have led to its isolation from various Streptomyces species, including Streptomyces sp. W3002 and Streptomyces sp. MA37.[1] These findings underscore the broad distribution of the genetic machinery for this compound biosynthesis within this prolific genus, which is renowned for its capacity to produce a vast array of secondary metabolites.

Experimental Protocols

I. Fermentation of Streptomyces for this compound Production

The production of this compound is achieved through submerged fermentation of a producing Streptomyces strain. The optimization of fermentation parameters is critical for maximizing the yield of the target metabolite.

A. Culture Media and Conditions:

While the exact media composition can be strain-specific, a typical production medium for Streptomyces contains a combination of a carbon source, a nitrogen source, and essential mineral salts.

-

Carbon Source: Glucose, starch, or glycerol are commonly used.

-

Nitrogen Source: Soybean meal, peptone, yeast extract, or ammonium salts are effective.

-

Mineral Salts: A basal salt medium often includes phosphates, sulfates, and trace elements.

B. Fermentation Parameters:

-

Temperature: Optimal temperatures for Streptomyces growth and secondary metabolite production generally range from 28°C to 37°C.

-

pH: The initial pH of the culture medium is typically adjusted to a neutral range (pH 7.0-7.4).

-

Aeration and Agitation: Adequate aeration is crucial for the growth of these aerobic bacteria. This is achieved by using baffled flasks and maintaining a consistent agitation speed (e.g., 200-250 rpm) in a shaking incubator.

-

Inoculum: A seed culture, typically grown for 2-3 days, is used to inoculate the production medium.

-

Incubation Time: Fermentation is carried out for a period of 4 to 10 days, during which the production of this compound is monitored.

II. Extraction of this compound from Fermentation Broth

Following fermentation, the first step in the isolation process is the extraction of this compound from the culture broth.

-

Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is then subjected to liquid-liquid extraction with an immiscible organic solvent. Ethyl acetate is a commonly used solvent for this purpose. The extraction is typically performed multiple times to ensure a high recovery of the target compound.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

III. Purification of this compound

The crude extract, containing a mixture of metabolites, is then subjected to chromatographic techniques to purify this compound.

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and applied to a silica gel column. The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed for the presence of this compound, often by thin-layer chromatography (TLC).

-

Further Chromatographic Steps: Fractions enriched with this compound may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC). A C18 reversed-phase column is often employed, with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

Data Presentation

Quantitative Data on this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₃NO₄ | |

| Molecular Weight | 293.36 g/mol | |

| Mass Spectrometry (m/z) | [M+H]⁺ at 294.1 |

NMR Spectroscopic Data

Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. While a complete, tabulated dataset is not consistently available across all literature, the following represents a compilation of expected chemical shifts.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| Glutarimide Ring | ||

| 2, 6 | ~175 | |

| 3, 5 | ~30 | |

| 4 | ~40 | |

| Side Chain | ||

| 1' | ~45 | |

| 2' | ~70 | |

| 3' | ~210 | |

| 4' | ~130 | |

| 5' | ~145 | |

| 6' | ~125 | |

| 7' | ~140 | |

| 8' | ~18 | |

| 9' | ~12 | |

| 10' | ~20 |

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Putative Biosynthetic Pathway of this compound

The specific biosynthetic gene cluster and pathway for this compound have not yet been fully elucidated. However, as a polyketide, its biosynthesis is proposed to proceed via a Type I polyketide synthase (PKS) pathway. The following diagram illustrates a generalized logical relationship for the biosynthesis of a polyketide natural product like this compound.

Caption: Generalized biosynthetic pathway for a polyketide like this compound.

Conclusion

This technical guide provides a detailed framework for the discovery, isolation, and characterization of this compound from Streptomyces. The protocols and data presented are intended to be a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further research is warranted to fully elucidate the biosynthetic pathway of this compound and to explore its therapeutic potential. The continued investigation of Streptomyces and its vast metabolic capabilities promises to yield new and valuable bioactive compounds.

References

Streptimidone: An In-depth Technical Guide to a Eukaryotic Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptimidone is a glutarimide antibiotic produced by various Streptomyces species. It exhibits a range of biological activities, including antifungal, antiprotozoal, and herbicidal effects. The primary mechanism underlying these activities is the inhibition of eukaryotic protein synthesis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and potential mechanisms of resistance.

Core Mechanism of Action: Targeting the Eukaryotic Ribosome

This compound specifically targets the eukaryotic 80S ribosome, the cellular machinery responsible for protein synthesis. Its mode of action involves binding to the E-site (Exit site) of the 60S large ribosomal subunit. This binding event sterically hinders the translocation step of the elongation cycle of translation.

During protein synthesis, after a peptide bond is formed, the ribosome moves one codon down the mRNA. This translocation process shifts the deacylated tRNA from the P-site (Peptidyl site) to the E-site, and the peptidyl-tRNA from the A-site (Aminoacyl site) to the P-site, freeing the A-site for the next aminoacyl-tRNA. By occupying the E-site, this compound physically obstructs the movement of the deacylated tRNA, thereby stalling the ribosome on the mRNA and halting further polypeptide chain elongation.

Quantitative Data on Inhibitory Activity

| Organism | Cell Type/Strain | Inhibitory Concentration | Reference |

| Phytophthora capsici | Plant pathogenic fungus | MIC: ~3-10 µg/mL | [1] |

| Didymella bryoniae | Plant pathogenic fungus | MIC: ~3-10 µg/mL | [1] |

| Magnaporthe grisea | Plant pathogenic fungus | MIC: ~3-10 µg/mL | [1] |

| Botrytis cinerea | Plant pathogenic fungus | MIC: ~3-10 µg/mL | [1] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocols

Investigating the effects of protein synthesis inhibitors like this compound typically involves in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an inhibitor on the translation of a specific mRNA in a cell-free system.

Objective: To determine the concentration-dependent inhibition of protein synthesis by this compound in vitro.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract

-

mRNA template encoding a reporter protein (e.g., Luciferase)

-

Amino acid mixture (containing all essential amino acids, one of which may be radiolabeled, e.g., 35S-Methionine)

-

Energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase)

-

Translation buffer (containing salts like potassium acetate and magnesium acetate)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Control inhibitor (e.g., cycloheximide)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and fluid (if using radiolabeling) or luminometer (for luciferase)

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the rabbit reticulocyte lysate, amino acid mixture, energy regenerating system, and translation buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a positive control with a known inhibitor.

-

Initiation of Translation: Add the reporter mRNA to each tube to start the translation reaction.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

-

Termination and Precipitation (for radiolabeling): Stop the reaction by adding a solution of NaOH and H2O2. Precipitate the newly synthesized proteins by adding cold trichloroacetic acid (TCA).

-

Quantification:

-

Radiolabeling: Collect the precipitated proteins on a filter, wash with TCA and ethanol, and measure the incorporated radioactivity using a scintillation counter.

-

Luciferase Assay: Add the appropriate luciferase substrate and measure the luminescence using a luminometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful, high-throughput sequencing technique used to obtain a snapshot of all the ribosomes actively translating in a cell at a specific moment. This can reveal the precise locations of ribosomes on mRNAs and the density of ribosomes on each transcript, providing a global view of protein synthesis.

Objective: To determine the genome-wide effects of this compound on translation.

Principle:

-

Treat cells with this compound to stall translating ribosomes.

-

Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Digest the lysate with a nuclease to degrade mRNA that is not protected by ribosomes.

-

Isolate the ribosome-protected mRNA fragments (footprints).

-

Sequence these footprints using next-generation sequencing.

-

Align the sequenced reads to a reference transcriptome to determine the positions and density of ribosomes.

Potential Mechanisms of Resistance

While specific resistance mechanisms to this compound are not extensively documented, insights can be drawn from studies of the structurally related glutarimide antibiotic, cycloheximide.

-

Target Modification: Mutations in the ribosomal proteins that constitute the drug's binding site can lead to resistance. For cycloheximide, resistance in yeast has been linked to mutations in the ribosomal protein L41.[2] A single amino acid substitution in this protein can drastically reduce the binding affinity of the drug to the ribosome, rendering it ineffective.

-

Altered Cellular Processes: Interestingly, mutations in components of the proteasome, the cellular machinery for protein degradation, have also been shown to confer resistance to cycloheximide in yeast. This suggests a complex interplay between protein synthesis and degradation pathways in the cellular response to this class of inhibitors. It is hypothesized that a compromised proteasome may lead to an altered cellular environment that somehow mitigates the effects of protein synthesis inhibition.

Downstream Signaling Effects

Inhibition of protein synthesis is a significant cellular stressor that can trigger various downstream signaling pathways. While specific pathways activated by this compound have not been fully elucidated, general responses to protein synthesis inhibition often involve the Integrated Stress Response (ISR).

The ISR is a conserved signaling network that cells activate in response to various stresses, including amino acid deprivation, viral infection, and the accumulation of unfolded proteins. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global reduction in protein synthesis but also the preferential translation of certain stress-responsive mRNAs, such as the transcription factor ATF4. ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

Inhibition of protein synthesis by compounds like this compound can lead to an imbalance in protein homeostasis, which may be sensed by kinases that phosphorylate eIF2α, thereby activating the ISR.

References

Streptimidone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptimidone, a glutarimide antibiotic produced by various Streptomyces species, has garnered significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of this compound. It details its primary mechanism of action as a potent inhibitor of eukaryotic protein synthesis and summarizes its antifungal, antiprotozoal, herbicidal, and cytotoxic properties with available quantitative data. Furthermore, this document outlines detailed experimental protocols for the isolation, and biological evaluation of this compound, and illustrates its mechanism of action through a conceptual workflow.

Chemical Structure and Properties

This compound is a complex natural product characterized by a glutarimide ring linked to a nine-carbon side chain containing a conjugated diene system, a ketone, and a hydroxyl group.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione | [1] |

| Molecular Formula | C₁₆H₂₃NO₄ | [1] |

| Molecular Weight | 293.36 g/mol | [1] |

| CAS Number | 738-72-7 | [1] |

| SMILES | C--INVALID-LINK--C(=O)C--INVALID-LINK--O | [1] |

| InChI Key | ZRYKVDWGQVQRPG-RUMBLXRPSA-N | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, primarily stemming from its ability to inhibit protein synthesis in eukaryotic organisms.

Mechanism of Action: Inhibition of Protein Synthesis

This compound is a potent inhibitor of the elongation step in eukaryotic translation. It targets the 80S ribosome, specifically binding to the E-site of the 60S ribosomal subunit. This binding event physically obstructs the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting polypeptide chain elongation. This mechanism is shared with other glutarimide antibiotics like cycloheximide.

Antifungal Activity

This compound demonstrates significant activity against a range of fungal pathogens.

Table 2: Antifungal Activity of this compound (MIC Values)

| Fungal Species | MIC (µg/mL) | Reference |

| Phytophthora capsici | ~3-10 | |

| Didymella bryoniae | ~3-10 | |

| Magnaporthe grisea | ~3-10 | |

| Botrytis cinerea | ~3-10 |

Cytotoxic Activity

As a potent inhibitor of protein synthesis, this compound exhibits significant cytotoxicity against various cancer cell lines.

Table 3: Cytotoxic Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Human promyelocytic leukemia | 4.7 | |

| SMMC-7721 | Human hepatocellular carcinoma | 7.6 | |

| A-549 | Human lung carcinoma | > 10 | |

| MCF-7 | Human breast adenocarcinoma | > 10 | |

| SW480 | Human colon adenocarcinoma | > 10 |

Antiprotozoal and Herbicidal Activities

This compound has also been reported to possess antiprotozoal and herbicidal properties, although detailed quantitative data in the public domain is limited. Its mechanism of action, being targeted at eukaryotic protein synthesis, is consistent with these activities.

Experimental Protocols

Isolation of this compound from Streptomyces sp.

This protocol is a generalized procedure based on common extraction and purification methods for microbial natural products.

-

Fermentation: Culture a high-producing strain of Streptomyces in a suitable liquid medium (e.g., ISP2 broth) at 28-30°C with shaking for 5-7 days.

-

Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extraction:

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Extract the mycelial cake with acetone or methanol.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound.

-

Pool the fractions containing this compound and concentrate.

-

Further purify the enriched fraction using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and by comparison with a standard.

Total Synthesis of this compound

The total synthesis of this compound is a complex multi-step process. For a detailed synthetic route, researchers are directed to the scholarly literature on the subject, such as the enantioselective total synthesis described by Wang et al.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory effect of this compound on eukaryotic protein synthesis.

-

Prepare a Cell-Free Translation System: Use a commercially available rabbit reticulocyte lysate or wheat germ extract system.

-

Set up the Reaction: In a microcentrifuge tube, combine the following components on ice:

-

Cell-free lysate

-

Amino acid mixture (containing a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

mRNA template (e.g., luciferase mRNA)

-

RNase inhibitor

-

This compound at various concentrations (or a vehicle control, e.g., DMSO).

-

-

Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.

-

Precipitation of Proteins: Stop the reaction by adding a solution of NaOH and H₂O₂. Precipitate the newly synthesized proteins by adding trichloroacetic acid (TCA).

-

Quantification:

-

Collect the protein precipitate on a filter paper.

-

Wash the filter paper with TCA and ethanol.

-

Measure the radioactivity of the filter paper using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control. Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.

Downstream Effects on Cellular Processes

The inhibition of global protein synthesis by this compound inevitably leads to profound downstream effects on various cellular processes.

-

Cell Cycle Arrest: The inability to synthesize cyclins and other regulatory proteins essential for cell cycle progression leads to cell cycle arrest, typically at the G1 and G2/M checkpoints.

-

Induction of Apoptosis: Prolonged inhibition of protein synthesis can trigger the intrinsic apoptotic pathway. The depletion of short-lived anti-apoptotic proteins (e.g., Mcl-1, Bcl-2 family members) is a likely contributor to the initiation of apoptosis.

Due to the broad nature of its primary mechanism, the effects of this compound on specific signaling pathways are generally considered to be secondary consequences of translational arrest rather than direct modulation of individual pathway components.

Conclusion

This compound is a potent inhibitor of eukaryotic protein synthesis with a well-defined mechanism of action. Its broad biological activities, including antifungal, cytotoxic, antiprotozoal, and herbicidal effects, make it a valuable tool for biological research and a potential starting point for the development of new therapeutic agents. This guide provides a foundational understanding of this compound's chemical and biological characteristics, along with practical experimental protocols to aid researchers in their investigations of this fascinating natural product. Further research is warranted to fully explore its therapeutic potential and to investigate potential resistance mechanisms.

References

Streptimidone (CAS Number: 738-72-7): A Technical Whitepaper for Drug Development Professionals

An In-depth Technical Guide on the Glutarimide Antibiotic Streptimidone, for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound, a glutarimide antibiotic produced by various Streptomyces species, presents a compelling profile for further investigation in drug development. With the CAS number 738-72-7, this polyketide has demonstrated a spectrum of biological activities, including antibacterial, antifungal, and notably, antitumor properties. Its primary mechanism of action is the inhibition of eukaryotic protein synthesis, a pathway of significant interest in oncology. This technical guide provides a comprehensive overview of this compound, focusing on its chemical characteristics, mechanism of action, and a summary of its biological activities supported by available quantitative data. Detailed experimental protocols for key assays are outlined to facilitate further research and development efforts.

Chemical and Physical Properties

This compound is a structurally unique molecule featuring a glutarimide ring, which is crucial for its biological activity.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 738-72-7 |

| Molecular Formula | C₁₆H₂₃NO₄ |

| Molecular Weight | 293.36 g/mol |

| IUPAC Name | 4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione |

| Synonyms | Protomycin, NSC 66645 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis

The primary mechanism of action of this compound is the inhibition of protein synthesis in eukaryotic cells.[1] This is achieved through its specific interaction with the 80S ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

This compound, like other glutarimide antibiotics such as cycloheximide, targets the large ribosomal subunit (60S). Specifically, it binds to the E-site (Exit site) of the 60S subunit. This binding event physically obstructs the translocation step of the elongation phase of translation.

During protein synthesis, after a peptide bond is formed, the ribosome moves one codon down the mRNA. This translocation process is facilitated by eukaryotic elongation factor 2 (eEF2) and involves the movement of tRNAs from the A-site (Aminoacyl site) to the P-site (Peptidyl site) and from the P-site to the E-site, from which the deacylated tRNA is then released. By occupying the E-site, this compound prevents the deacylated tRNA from moving from the P-site to the E-site, thereby stalling the ribosome and halting further polypeptide chain elongation. Footprinting experiments have identified the single cytidine nucleotide C3993 within the E-site as a key component of the binding pocket for this class of inhibitors.

Biological Activities

This compound has demonstrated a range of biological activities, making it a molecule of interest for further therapeutic development.

Antifungal Activity

This compound exhibits notable activity against a variety of fungal species. Quantitative data on its minimum inhibitory concentrations (MICs) against several plant pathogenic fungi are presented below.

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Phytophthora capsici | 3 - 10 |

| Didymella bryoniae | 3 - 10 |

| Magnaporthe grisea | 3 - 10 |

| Botrytis cinerea | 3 - 10 |

Data from a study on the antifungal activity of this compound produced by Micromonospora coerulea.[1]

Antitumor Activity

The inhibition of protein synthesis by this compound is a key mechanism that underpins its potential as an anticancer agent. While specific IC50 values against a broad panel of human cancer cell lines are not extensively documented in publicly available literature, preliminary studies have indicated weak cytotoxic activity against some human tumor cell lines. Further comprehensive screening is warranted to fully elucidate its anticancer potential.

Antibacterial Activity

This compound has also been reported to possess antibacterial properties, although this is generally considered a less prominent feature of its biological profile compared to its antifungal and protein synthesis inhibitory effects in eukaryotes.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed methodologies for key experiments are provided below.

Antifungal Susceptibility Testing: Disk Diffusion Assay

This protocol outlines the standardized Kirby-Bauer disk diffusion method for assessing the antifungal activity of this compound.

Materials:

-

This compound solution of known concentration

-

Sterile paper disks (6 mm diameter)

-

Fungal culture to be tested

-

Mueller-Hinton agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile swabs, Petri dishes, and other standard microbiology laboratory equipment

Procedure:

-

Inoculum Preparation: From a fresh (24-48 hour) culture of the test fungus, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the adjusted fungal suspension. Remove excess inoculum by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. A blank disk (impregnated with the solvent used to dissolve this compound) should be used as a negative control.

-

Incubation: Invert the plates and incubate at 35°C for 24-48 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters. The size of the zone is indicative of the susceptibility of the fungus to this compound.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on eukaryotic protein synthesis using a cell-free translation system.

Materials:

-

This compound stock solution

-

Rabbit reticulocyte lysate or wheat germ extract cell-free translation system

-

Luciferase mRNA (or other suitable reporter mRNA)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine, or a non-radioactive mixture for luminescence-based assays)

-

Luciferase assay reagent (for luminescence detection)

-

Microplate reader (for luminescence or radioactivity detection)

Procedure:

-

Reaction Setup: In a microplate, set up the translation reactions by combining the cell-free lysate, reporter mRNA, and amino acid mixture according to the manufacturer's instructions.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a vehicle control (solvent only) and a positive control (a known protein synthesis inhibitor like cycloheximide).

-

Incubation: Incubate the plate at the recommended temperature (typically 30°C or 37°C) for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

-

Detection:

-

Radiolabeled method: Stop the reaction and precipitate the newly synthesized proteins. Measure the incorporated radioactivity using a scintillation counter.

-

Luminescence method: Add the luciferase assay reagent to each well and measure the luminescence using a microplate reader.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Antitumor Activity Assessment: Human Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound using a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Human tumor cells or patient-derived tumor fragments

-

This compound formulation for in vivo administration

-

Vehicle control solution

-

Standard animal housing and handling equipment

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant human tumor cells or small tumor fragments into the flank of the immunocompromised mice.

-

Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length × width²)/2).

-

Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (at various doses) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous, oral).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Conclusion and Future Directions

This compound is a glutarimide antibiotic with a well-defined mechanism of action targeting a fundamental process in eukaryotic cells – protein synthesis. Its demonstrated antifungal and potential antitumor activities make it a molecule of significant interest for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and expand upon the existing knowledge of this compound's therapeutic potential. Future research should focus on a comprehensive evaluation of its efficacy against a broader range of human fungal pathogens and cancer cell lines, as well as in vivo studies to determine its pharmacokinetic and pharmacodynamic properties and to establish a clear dose-response relationship for its antitumor effects. Such data will be crucial in determining the path forward for this compound as a potential therapeutic agent.

References

In Vitro Antifungal Activity of Streptimidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptimidone, a glutarimide antibiotic produced by various Streptomyces species, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the in vitro antifungal activity of this compound, including quantitative data on its efficacy, detailed experimental protocols for its assessment, and an exploration of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antifungal agents.

Quantitative Antifungal Activity of this compound

This compound has shown potent inhibitory effects against a range of plant pathogenic fungi. The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A key study has reported the MIC values for this compound against several important plant pathogens. The antibiotic was found to be very effective in inhibiting the growth of Phytophthora capsici, Didymella bryoniae, Magnaporthe grisea, and Botrytis cinerea, with MICs in the range of 3-10 µg/mL[1].

For clarity and comparative analysis, the available quantitative data is summarized in the table below.

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Phytophthora capsici | 3-10[1] |

| Didymella bryoniae | 3-10[1] |

| Magnaporthe grisea | 3-10[1] |

| Botrytis cinerea | 3-10[1] |

Table 1: In Vitro Antifungal Activity of this compound Against Plant Pathogenic Fungi

Experimental Protocols

The determination of the in vitro antifungal activity of this compound is crucial for understanding its potential as an antifungal agent. The following is a generalized, detailed methodology for determining the MIC of this compound against filamentous fungi, based on established broth microdilution protocols.

Broth Microdilution Assay for Antifungal Susceptibility Testing of this compound

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.

1. Preparation of Fungal Inoculum:

-

Fungal cultures are grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature and for a sufficient duration to promote sporulation.

-

Spores are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

-

The resulting spore suspension is collected, and the spore concentration is adjusted to a final concentration of 1 x 105 to 5 x 105 spores/mL using a hemocytometer or by spectrophotometric methods.

2. Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

A series of twofold dilutions of the this compound stock solution is prepared in a sterile 96-well microtiter plate using a liquid culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS). The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with 100 µL of the adjusted fungal spore suspension, resulting in a final volume of 200 µL and a final spore concentration of 0.5 x 105 to 2.5 x 105 spores/mL.

-

A positive control well (containing the fungal inoculum without this compound) and a negative control well (containing the medium only) are included on each plate.

-

The microtiter plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a period of 48 to 72 hours, or until sufficient growth is observed in the positive control wells.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometric plate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

Mechanism of Action

The primary mechanism of action of glutarimide antibiotics, including this compound, is the inhibition of protein synthesis in eukaryotic organisms. This class of compounds targets the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Specifically, glutarimide antibiotics are known to interfere with the elongation step of protein synthesis. They bind to the 60S ribosomal subunit, thereby blocking the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome. This action effectively halts the polypeptide chain elongation, leading to the cessation of protein production and ultimately inhibiting fungal growth.

While the general mechanism of protein synthesis inhibition is established for glutarimide antibiotics, further research is required to elucidate the specific molecular interactions of this compound with the fungal ribosome and to determine if it has any secondary mechanisms of action.

Currently, there is a lack of specific information in the scientific literature regarding the direct effects of this compound on key fungal signaling pathways, such as the Mitogen-Activated Protein (MAP) kinase or the cyclic AMP (cAMP) signaling pathways. These pathways are crucial for various cellular processes in fungi, including morphogenesis, stress response, and virulence. Future research in this area would provide a more comprehensive understanding of this compound's antifungal profile.

Visualizing the Experimental Workflow

To provide a clear visual representation of the experimental process for determining the antifungal activity of this compound, the following workflow diagram has been generated.

Caption: Workflow for MIC Determination of this compound.

Conclusion

This compound exhibits significant in vitro antifungal activity against a variety of plant pathogenic fungi. Its mechanism of action as a protein synthesis inhibitor makes it a compound of interest for the development of new antifungal therapies. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antifungal properties. Further research into its specific interactions with the fungal ribosome and its potential effects on cellular signaling pathways will be instrumental in fully characterizing its potential as a lead compound in antifungal drug discovery.

References

Herbicidal Properties of Streptimidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptimidone, a glutarimide antibiotic produced by various Streptomyces species, exhibits significant herbicidal potential primarily through the inhibition of protein synthesis in eukaryotic organisms. This technical guide provides a comprehensive overview of the herbicidal properties of this compound, detailing its mechanism of action, available (though limited) phytotoxicity data, and relevant experimental protocols. Due to the scarcity of research focused specifically on this compound's herbicidal applications, this guide also draws parallels with the well-studied protein synthesis inhibitor, cycloheximide, to infer potential effects on plant signaling pathways and to provide a framework for future research.

Introduction

The increasing demand for novel herbicides with unique modes of action to combat weed resistance necessitates the exploration of natural compounds. This compound, a metabolite of Streptomyces species, has been identified as a potent inhibitor of protein synthesis. While its primary applications have been in biomedical research, its fundamental biological activity presents a compelling case for its investigation as a bioherbicide. This document synthesizes the current knowledge on the herbicidal characteristics of this compound and provides a technical foundation for researchers in agrochemical discovery and development.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mode of action of this compound is the inhibition of protein synthesis in eukaryotes. It targets the 80S ribosome, specifically interfering with the translocation step of polypeptide elongation. This action is analogous to that of cycloheximide, another well-known glutarimide antibiotic. By binding to the ribosome, this compound prevents the movement of peptidyl-tRNA from the A-site to the P-site, thereby halting the addition of amino acids to the growing polypeptide chain. This cessation of protein synthesis leads to a rapid arrest of cellular processes, ultimately causing cell death and the observed phytotoxic effects in plants.

Figure 1. Mechanism of protein synthesis inhibition by this compound.

Quantitative Data on Herbicidal Activity

Specific quantitative data on the herbicidal efficacy of purified this compound, such as IC50 (half-maximal inhibitory concentration) values or dose-response curves for various weed species, are not extensively available in the public domain. However, studies on crude extracts and metabolites from Streptomyces species provide qualitative and semi-quantitative insights into their phytotoxic potential.

| Plant Species | Concentration | Observed Effect | Citation |

| Digitaria ciliaris | 500 µg/mL | 100% herbicidal activity (twisting symptoms) | [1] |

| Echinochloa oryzoides | 4,000 ppm | 99.2% control | [2] |

| Digitaria ciliaris | 4,000 ppm | 99.1% control | [2] |

| Abutilon theophrasti | 4,000 ppm | 97.3% control | [2] |

| Amaranthus retroflexus | 4,000 ppm | 99.8% control | [2] |

Note: The data presented above are for metabolites from Streptomyces species and may not be solely attributable to this compound. These values should be considered as indicative of the potential herbicidal activity of this class of compounds and serve as a starting point for further quantitative analysis of pure this compound.

Experimental Protocols

Detailed experimental protocols specifically for evaluating the herbicidal properties of this compound are scarce. Therefore, this section provides generalized, yet detailed, methodologies adapted from standard herbicide bioassays and studies on protein synthesis inhibitors.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Wheat germ extract or rabbit reticulocyte lysate

-

Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine or [3H]-leucine)

-

mRNA template (e.g., luciferase mRNA)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control (e.g., cycloheximide)

-

Negative control (solvent alone)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the cell-free extract, amino acid mixture, and mRNA template.

-

Add varying concentrations of this compound, cycloheximide, or the solvent control to the reaction mixtures.

-

Incubate the reactions at the optimal temperature (e.g., 30°C for wheat germ extract) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA to precipitate the newly synthesized proteins.

-

Filter the precipitate and wash to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the precipitate using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition relative to the negative control.

-

Plot the inhibition percentage against the this compound concentration to determine the IC50 value.

Figure 2. Experimental workflow for in vitro protein synthesis inhibition assay.

Whole Plant Herbicide Bioassay

This assay evaluates the phytotoxic effects of this compound on whole plants.

Materials:

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species.

-

Pots with sterile soil or a suitable growth medium.

-

This compound solutions at various concentrations.

-

Positive control (a commercial herbicide).

-

Negative control (water or solvent).

-

Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

-

Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

-

Apply this compound solutions, positive control, and negative control to the plants as a foliar spray or soil drench.

-

Maintain the plants in a controlled environment for a specified period (e.g., 14-21 days).

-

Visually assess phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition at regular intervals.

-

At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weights.

-

Calculate the percentage of growth reduction compared to the negative control.

-

Determine the GR50 (concentration causing 50% growth reduction) by plotting growth reduction against this compound concentration.

Potential Impact on Plant Signaling Pathways

Direct research on the specific signaling pathways in plants affected by this compound is currently unavailable. However, by inhibiting protein synthesis, this compound is expected to have profound and widespread effects on various signaling cascades that rely on the rapid synthesis of new proteins. The effects of cycloheximide on plants can serve as a proxy to hypothesize the potential impacts of this compound.

Inhibition of protein synthesis can trigger a plant stress response. This can lead to the activation of several signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK pathways are central to plant responses to a wide range of biotic and abiotic stresses. The inhibition of protein synthesis can be perceived as a cellular stress, potentially leading to the activation of specific MAPKs.

-

Hormonal Signaling: The biosynthesis and signaling of plant hormones such as abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA) are tightly regulated and often require the synthesis of new proteins. Inhibition of protein synthesis would likely disrupt these pathways, affecting the plant's ability to respond to other environmental cues.

-

Reactive Oxygen Species (ROS) Signaling: Cellular stress, including that induced by protein synthesis inhibition, can lead to an imbalance in ROS production and scavenging, triggering ROS-mediated signaling.

Figure 3. Hypothetical plant signaling responses to this compound.

Conclusion and Future Directions

This compound's potent ability to inhibit protein synthesis positions it as a promising candidate for development as a bioherbicide. However, a significant knowledge gap exists regarding its specific herbicidal efficacy and its precise effects on plant signaling networks. Future research should focus on:

-

Quantitative Herbicidal Profiling: Conducting dose-response studies with purified this compound on a broad range of economically important weed and crop species to determine its selectivity and potency (IC50 and GR50 values).

-

Mode of Action Elucidation: Investigating the downstream molecular events following protein synthesis inhibition in plants, including the identification of specific signaling pathways that are activated or suppressed.

-

Formulation and Delivery: Developing stable and effective formulations to enhance the uptake and translocation of this compound in target plants.

Addressing these research areas will be crucial for unlocking the full potential of this compound as a novel and effective tool in sustainable weed management.

References

Streptimidone: A Technical Guide to its Antiviral Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptimidone, a glutarimide antibiotic produced by various Streptomyces species, has garnered interest in the scientific community for its potent biological activities, including antifungal and antiprotozoal effects. Beyond these, a growing body of research has highlighted its potential as a broad-spectrum antiviral agent. This technical guide provides an in-depth overview of the antiviral applications of this compound, focusing on its mechanisms of action, available efficacy data, and detailed experimental protocols relevant to its study.

Core Antiviral Mechanisms of Action

This compound exerts its antiviral effects through two primary mechanisms: the direct inhibition of viral protein synthesis and the indirect induction of an antiviral state through interferon signaling.

Direct Antiviral Mechanism: Inhibition of Eukaryotic Translation

This compound is a known inhibitor of eukaryotic protein synthesis. By targeting the host cell's ribosomes, it effectively halts the translation of both host and viral messenger RNA (mRNA). Since viruses are obligate intracellular parasites that rely on the host's translational machinery for their replication, this inhibition of protein synthesis serves as a powerful and broad-spectrum antiviral strategy. The glutarimide moiety of this compound is crucial for its interaction with the ribosome, leading to the blockade of the elongation step of translation. This mechanism is not virus-specific, suggesting that this compound could be effective against a wide range of viruses that depend on eukaryotic ribosomes for the production of their structural proteins and enzymes.

An In-depth Technical Guide to the Stereochemistry of Streptimidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptimidone, a glutarimide antibiotic produced by various Streptomyces species, exhibits potent antifungal and antiprotozoal activities. Its biological function is intrinsically linked to its unique three-dimensional structure. This technical guide provides a comprehensive analysis of the stereochemistry of the this compound molecule, detailing its absolute configuration, the experimental evidence supporting this assignment, and the implications of its stereoisomerism on its biological activity. Quantitative data are presented in tabular format for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a member of the glutarimide antibiotic family, characterized by a piperidine-2,6-dione ring system. Its structure was first elucidated in the early 1960s, and it has since been a subject of interest due to its significant biological activities, primarily its inhibition of eukaryotic protein synthesis. The molecule's complex side chain, featuring multiple stereocenters and a conjugated diene system, gives rise to a rich stereochemical landscape that is crucial for its interaction with its biological targets.

Absolute Configuration of this compound

The definitive stereochemistry of naturally occurring this compound has been established as 4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione .[1] This assignment indicates the presence of three key stereochemical elements:

-

Two chiral centers in the aliphatic side chain at positions C2 and C5.

-

One stereogenic double bond (E/Z isomerism) at position C6.

The absolute configurations of the chiral centers are (R) at C2 and (S) at C5, and the geometry of the double bond is (E).

Table 1: Stereochemical Descriptors for this compound

| Stereocenter | Position | Configuration |

| Chiral Carbon | C2 | R |

| Chiral Carbon | C5 | S |

| Double Bond | C6-C7 | E |

A 1999 study confirmed the gross structure of this compound isolated from Micromonospora coerulea using 1H NMR, 13C NMR, and 2D NMR spectral data, along with high-resolution mass spectrometry.[2] While this study provided detailed spectroscopic data consistent with the known structure, the definitive assignment of the absolute stereochemistry relies on earlier foundational work and subsequent synthetic efforts.

Experimental Determination of Stereochemistry

The determination of the absolute configuration of complex natural products like this compound is a non-trivial task that relies on a combination of spectroscopic, crystallographic, and synthetic methods.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish through-space proximities between protons, which helps in deducing the spatial arrangement of substituents.

Experimental Protocol: 2D NMR (NOESY/ROESY)

A detailed experimental protocol for acquiring 2D NMR data to probe the stereochemistry of a molecule like this compound would typically involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD) to a concentration of approximately 10-20 mM. The sample should be free of paramagnetic impurities.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum to determine the chemical shifts of all protons and to optimize spectral width and transmitter offset.

-

NOESY/ROESY Parameter Optimization:

-

Mixing Time (tm): This is a crucial parameter. For small molecules like this compound, a range of mixing times (e.g., 300-800 ms for NOESY) should be tested to optimize the NOE buildup. For ROESY, a spin-lock time of 200-500 ms is typically used.

-

Acquisition Parameters: Set appropriate spectral widths in both dimensions, a sufficient number of scans per increment, and a suitable number of increments in the indirect dimension to achieve the desired resolution.

-

-

Data Processing and Analysis: Process the 2D data using appropriate window functions and Fourier transformation. Analyze the resulting cross-peaks in the NOESY/ROESY spectrum to identify protons that are close in space (< 5 Å). The intensities of the cross-peaks are qualitatively proportional to the inverse sixth power of the distance between the protons.

X-ray Crystallography

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a high-quality single crystal of the compound or a suitable derivative. For molecules containing only light atoms (C, H, N, O), the determination of absolute configuration can be challenging. In such cases, co-crystallization with a chiral auxiliary or the introduction of a heavy atom can facilitate the analysis. To date, a publicly available crystal structure of this compound has not been reported.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Attempt to grow single crystals of this compound from various solvents and solvent mixtures using techniques such as slow evaporation, vapor diffusion, or cooling. If the native compound does not yield suitable crystals, derivatization with a chiral, heavy-atom-containing reagent (e.g., a brominated benzoic acid) can be performed.

-

Data Collection: Mount a suitable single crystal on a goniometer and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data.

-

Absolute Configuration Determination: The absolute configuration is typically determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.

Stereoselective and Stereospecific Synthesis

The total synthesis of a natural product with a defined stereochemistry is a powerful method for confirming its absolute configuration. By employing stereoselective or stereospecific reactions, chemists can build the molecule with a known arrangement of atoms in space. Comparison of the spectroscopic data and optical properties (e.g., specific rotation) of the synthetic material with those of the natural product provides definitive proof of its stereostructure. Several total syntheses of this compound and its analogs have been reported, which have been instrumental in confirming its absolute configuration.

Quantitative Data

Table 2: Physical and Stereochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| Absolute Configuration | (2R, 5S, 6E) |

| Specific Rotation [α]D | Not reported in primary literature |

The lack of a reported specific rotation value in readily accessible literature highlights a gap in the publicly available data for this compound.

Stereochemistry-Activity Relationship

The specific stereochemistry of this compound is critical for its biological activity. Like many biologically active molecules, the precise three-dimensional arrangement of functional groups is essential for its interaction with its molecular target, the eukaryotic ribosome.

This compound and other glutarimide antibiotics are known to inhibit protein synthesis in eukaryotes by targeting the 80S ribosome. While the exact binding site is still a subject of investigation, it is understood that these inhibitors interfere with the translocation step of elongation.

Although studies directly comparing the biological activity of all possible stereoisomers of this compound are scarce, it is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different activities. One stereoisomer may be highly active (the eutomer), while another may be less active or even inactive (the distomer). In some cases, one stereoisomer can have a different or even toxic effect.[3][4] Therefore, the (2R, 5S, 6E) configuration of natural this compound is presumed to be the eutomer responsible for its potent biological effects.

Conclusion

The stereochemistry of this compound is defined by two chiral centers with (R) and (S) configurations and one double bond with (E) geometry. This precise spatial arrangement of atoms is fundamental to its biological activity as an inhibitor of eukaryotic protein synthesis. While the gross structure has been confirmed by modern spectroscopic techniques, the original determination of its absolute configuration likely relied on a combination of chemical degradation, chiroptical methods, and ultimately, confirmation by stereoselective total synthesis. Further research to determine the crystal structure of this compound and to systematically evaluate the biological activity of all its stereoisomers would provide deeper insights into its mechanism of action and could guide the development of new therapeutic agents.

References

- 1. This compound | C16H23NO4 | CID 5351572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation, antifungal activity, and structure elucidation of the glutarimide antibiotic, this compound, produced by Micromonospora coerulea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. biomedgrid.com [biomedgrid.com]

Streptimidone: A Potent Tool for Interrogating Eukaryotic Ribosomal Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptimidone, a glutarimide antibiotic produced by Streptomyces species, serves as a powerful molecular probe for dissecting the intricate mechanisms of eukaryotic protein synthesis. By specifically targeting the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein, this compound offers a means to arrest translation at the elongation stage. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental techniques to study ribosomal function, and its impact on critical cellular signaling pathways.

Mechanism of Action: A Specific Blocker of Translation Elongation

This compound exerts its inhibitory effect on eukaryotic translation by binding to the E-site (Exit site) of the 60S large ribosomal subunit. This binding action physically obstructs the translocation step of the elongation cycle, where the ribosome moves along the mRNA to read the next codon. By preventing the deacylated tRNA from moving from the P-site (Peptidyl site) to the E-site, this compound effectively freezes the ribosome on the mRNA transcript, leading to a global cessation of protein synthesis. Its mechanism is analogous to the well-characterized translation inhibitor, cycloheximide.

Quantitative Data on this compound Activity

While extensive quantitative data for this compound is not as abundant as for more commonly used inhibitors like cycloheximide, the available information underscores its potency.

| Parameter | Value | Notes |

| IC50 (Translation Inhibition) | Not explicitly found in searches. However, it is described as a potent inhibitor of translation. | The IC50 value represents the concentration of an inhibitor required to reduce the rate of a biological process by 50%. Further empirical determination is recommended for specific experimental systems. |

| Binding Affinity (Kd) | Not explicitly found in searches. | The dissociation constant (Kd) is a measure of the affinity between a ligand (this compound) and its target (the ribosome). A lower Kd indicates a higher binding affinity. |

| Effect on Elongation Rate | Not explicitly quantified in searches. | This compound is known to inhibit the translocation step of elongation, thereby effectively reducing the elongation rate to zero upon binding. |

Experimental Protocols Utilizing this compound

This compound is a valuable tool in several key experimental techniques aimed at understanding ribosomal function and the translational landscape of the cell.

Polysome Profiling

Polysome profiling is a technique used to separate ribosomes based on the number of ribosomes bound to a single mRNA molecule. This allows for an assessment of the overall translational activity of a cell. Treatment with this compound will cause a "run-off" of ribosomes from the polysome fraction into the monosome peak as initiated ribosomes complete translation but new rounds are blocked from elongating. Conversely, a short treatment can be used to "freeze" polysomes in place for analysis.

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat with this compound at the desired concentration and for the appropriate duration to either "freeze" or allow "run-off" of polysomes. A typical concentration for arresting translation is in the range of 10-100 µg/mL, with incubation times varying from a few minutes to an hour.

-

Cell Lysis: Wash cells with ice-cold PBS containing this compound (to maintain the arrested state). Lyse the cells in a hypotonic lysis buffer containing this compound, cycloheximide (to further ensure ribosome stability), and RNase inhibitors.

-

Sucrose Gradient Preparation: Prepare linear sucrose gradients (typically 10-50% or 15-60%) in ultracentrifuge tubes.

-

Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for several hours at 4°C.

-

Fractionation and Analysis: After centrifugation, the gradient is fractionated from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.

Ribosome Footprinting (Ribo-Seq)

Ribosome footprinting is a high-throughput sequencing technique that allows for the precise mapping of ribosome positions on mRNA transcripts at a sub-codon resolution. This compound can be used to arrest translating ribosomes, enabling the capture of ribosome-protected mRNA fragments (footprints).

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound to arrest translation. Lyse the cells in a buffer that preserves ribosome-mRNA complexes.

-

Nuclease Digestion: Treat the cell lysate with an RNase (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate the 80S monosomes containing the protected mRNA fragments by ultracentrifugation through a sucrose cushion or by size-exclusion chromatography.

-

Footprint Extraction: Dissociate the ribosomes and extract the protected mRNA footprints (typically 28-30 nucleotides in length).

-

Library Preparation and Sequencing: Ligate sequencing adapters to the 3' and 5' ends of the footprints, perform reverse transcription, and amplify the resulting cDNA library. The library is then subjected to high-throughput sequencing.

-

Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome to determine the precise locations of the ribosomes.

In Vitro Translation Assays

In vitro translation systems, such as those derived from rabbit reticulocyte lysates or wheat germ extracts, provide a controlled environment to study the direct effects of inhibitors on the translation machinery.

Detailed Methodology:

-

Reaction Setup: Assemble the in vitro translation reaction mixture containing cell-free extract, an mRNA template (e.g., encoding a reporter protein like luciferase), amino acids (including a radiolabeled one like 35S-methionine if desired), and an energy source (ATP/GTP).

-

Inhibitor Addition: Add this compound at a range of concentrations to different reaction tubes. Include a no-inhibitor control and a positive control with a known inhibitor like cycloheximide.

-

Incubation: Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a specific time (e.g., 60-90 minutes).

-

Analysis of Protein Synthesis: Quantify the amount of newly synthesized protein. This can be done by measuring the activity of the reporter protein (e.g., luminescence for luciferase) or by separating the proteins by SDS-PAGE and detecting the radiolabeled protein by autoradiography.

-

IC50 Determination: Plot the percentage of inhibition of protein synthesis against the logarithm of the this compound concentration to determine the IC50 value.

Impact on Cellular Signaling Pathways

Inhibition of ribosomal function by this compound can trigger cellular stress responses and impact key signaling pathways that monitor the status of protein synthesis.

Ribotoxic Stress Response

The ribotoxic stress response is a cellular signaling cascade activated by ribosome-damaging agents. This response involves the activation of mitogen-activated protein kinases (MAPKs), particularly JNK (c-Jun N-terminal kinase) and p38. While direct quantitative data for this compound is limited, it is expected to induce this pathway in a manner similar to other translation elongation inhibitors.

Signaling Pathway:

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and is highly sensitive to the status of protein synthesis. Inhibition of translation by this compound is expected to lead to the downregulation of mTORC1 activity, a key complex in the mTOR pathway.

Signaling Pathway:

Conclusion

This compound is a valuable and specific inhibitor of eukaryotic translation elongation. Its ability to arrest ribosomes on mRNA makes it an indispensable tool for researchers studying the dynamics of protein synthesis, the regulation of translation, and the cellular responses to ribosomal stress. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the effective application of this compound in addressing fundamental questions in molecular and cellular biology, as well as in the development of novel therapeutic strategies that target the ribosome. Further quantitative characterization of this compound's biochemical and cellular effects will continue to enhance its utility as a precise tool in the study of ribosomal function.

Methodological & Application

Application Notes and Protocols for Studying Protein Half-Life Using Streptimidone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Streptimidone, a protein synthesis inhibitor, for the determination of protein half-life in eukaryotic cells. This document outlines the underlying principles, detailed experimental protocols, and data analysis methods. While Cycloheximide (CHX) is more commonly used for this application, this compound, a structurally related compound, presents a potential alternative.

Introduction to Protein Half-Life Studies

The regulation of protein abundance is critical for maintaining cellular homeostasis and is achieved through a balance of protein synthesis and degradation. The half-life of a protein, the time it takes for 50% of the protein to be degraded, is a key parameter in understanding its function and regulation. Determining protein half-life is crucial for:

-

Understanding the regulation of cellular processes such as cell cycle progression, signal transduction, and differentiation.[1]

-

Identifying the stability of disease-related proteins, which can be targets for therapeutic intervention.[2]

-

Characterizing the mechanism of action of drugs that may affect protein stability.

A common method to measure protein half-life is the "chase" assay. This involves inhibiting new protein synthesis and then monitoring the decay of the existing protein pool over time.[3][4]

Mechanism of Action of this compound